2-(Tert-butoxy)ethyl trifluoromethanesulfonate 2-(Tert-butoxy)ethyl trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17473670
InChI: InChI=1S/C7H13F3O4S/c1-6(2,3)13-4-5-14-15(11,12)7(8,9)10/h4-5H2,1-3H3
SMILES:
Molecular Formula: C7H13F3O4S
Molecular Weight: 250.24 g/mol

2-(Tert-butoxy)ethyl trifluoromethanesulfonate

CAS No.:

Cat. No.: VC17473670

Molecular Formula: C7H13F3O4S

Molecular Weight: 250.24 g/mol

* For research use only. Not for human or veterinary use.

2-(Tert-butoxy)ethyl trifluoromethanesulfonate -

Specification

Molecular Formula C7H13F3O4S
Molecular Weight 250.24 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxy]ethyl trifluoromethanesulfonate
Standard InChI InChI=1S/C7H13F3O4S/c1-6(2,3)13-4-5-14-15(11,12)7(8,9)10/h4-5H2,1-3H3
Standard InChI Key XRMNTVPGWZCADG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OCCOS(=O)(=O)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(Tert-butoxy)ethyl trifluoromethanesulfonate (C7_7H13_{13}F3_3O4_4S) features a tert-butoxy group (-O-C(CH3_3)3_3) attached to an ethyl chain terminated by a trifluoromethanesulfonate (-OSO2_2CF3_3) group. The tert-butoxy group imposes significant steric bulk, shielding adjacent reactive sites, while the triflate group’s electron-withdrawing nature enhances its susceptibility to nucleophilic displacement .

Steric and Electronic Effects

The tert-butoxy group’s three methyl branches create a rigid, hydrophobic environment, stabilizing the compound against unintended side reactions. Concurrently, the triflate group’s low basicity and high leaving-group aptitude (pKa_a ≈ −12) facilitate rapid SN_N2 displacements under mild conditions .

Physical Properties

While explicit data for this compound remains scarce, analogous triflate esters exhibit:

  • Molecular Weight: ~260–300 g/mol (estimated for C7_7H13_{13}F3_3O4_4S)

  • Solubility: Miscible in polar aprotic solvents (e.g., acetonitrile, DMF) but insoluble in water due to the hydrophobic tert-butoxy group.

  • Stability: Moisture-sensitive; requires anhydrous storage to prevent hydrolysis of the triflate group .

Synthesis and Manufacturing

General Synthetic Route

The compound is typically synthesized via esterification of 2-(tert-butoxy)ethanol with trifluoromethanesulfonic anhydride (Tf2_2O) under controlled conditions:

2-(tert-Butoxy)ethanol+Tf2OBase2-(tert-Butoxy)ethyl trifluoromethanesulfonate+TfOH\text{2-(tert-Butoxy)ethanol} + \text{Tf}_2\text{O} \xrightarrow{\text{Base}} \text{2-(tert-Butoxy)ethyl trifluoromethanesulfonate} + \text{TfOH}

Key Steps:

  • Base Selection: Non-nucleophilic bases (e.g., DIPEA, pyridine) neutralize generated triflic acid (TfOH), driving the reaction to completion .

  • Solvent Choice: Anhydrous dichloromethane or acetonitrile optimizes reactivity while minimizing hydrolysis .

Catalytic Innovations

Recent advances leverage Lewis acid catalysts (e.g., Yb(OTf)3_3) to accelerate triflate formation. For instance, ytterbium triflate enhances reaction rates in acetonitrile at 60–80°C, achieving >90% yields within hours . Such methodologies reduce side-product formation, particularly in complex substrates.

Reaction Mechanisms and Reactivity

Nucleophilic Substitution (SN_NN2)

The triflate group’s superior leaving ability enables efficient SN_N2 reactions with diverse nucleophiles (e.g., alcohols, amines):

R-OTf+NuR-Nu+OTf\text{R-OTf} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{OTf}^-

Steric Considerations: The tert-butoxy group’s bulk restricts backside attack, favoring linear transition states and minimizing racemization in chiral centers .

Electrophilic Activation

In Friedel-Crafts alkylations, the compound acts as an electrophile, transferring the 2-(tert-butoxy)ethyl group to aromatic rings. Scandium triflate (Sc(OTf)3_3) catalyzes such transformations, enabling access to tert-butoxy-functionalized arenes .

Applications in Organic Synthesis

Protective Group Strategies

The tert-butoxy group serves as a transient protective moiety for hydroxyl functionalities. Unlike silyl ethers (e.g., TBDMS), tert-butoxy groups resist basic conditions but are cleavable under acidic media (e.g., HCl in dioxane) .

Case Study: Protection of primary alcohols in polyfunctional molecules (e.g., sugars) proceeds selectively, leaving secondary alcohols unaffected .

Pharmaceutical Intermediates

The compound’s triflate group facilitates C–O bond formations critical in drug synthesis. For example, it alkylates heterocycles (e.g., pyridines) to yield bioactive ethers, as demonstrated in antiretroviral agent synthesis .

Comparative Analysis with Analogous Triflates

Property2-(Tert-butoxy)ethyl TriflateBenzyl TriflateAllyl Triflate
Leaving Group AbilityExcellent (OTf^-)ExcellentExcellent
Steric HindranceHigh (tert-butoxy)Moderate (benzyl)Low (allyl)
Typical ApplicationsProtective group chemistryCationic polymerizationAllylic alkylation

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